molecular formula C23H32O6Si B8131213 methyl 6-O-tert-butyldiphenylsilyl-beta-D-glucopyranoside

methyl 6-O-tert-butyldiphenylsilyl-beta-D-glucopyranoside

Cat. No.: B8131213
M. Wt: 432.6 g/mol
InChI Key: GZIVUJBHWFXBMB-QMCAAQAGSA-N
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Description

Methyl 6-O-tert-butyldiphenylsilyl-β-D-glucopyranoside is a protected carbohydrate derivative widely used in organic synthesis. The tert-butyldiphenylsilyl (TBDPS) group at the 6-O position provides steric bulk, enhancing regioselectivity during multi-step reactions. This compound is pivotal in glycosylation strategies due to its stability under acidic and basic conditions, with selective deprotection achievable via fluoride ions (e.g., TBAF) .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-methoxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6Si/c1-23(2,3)30(16-11-7-5-8-12-16,17-13-9-6-10-14-17)28-15-18-19(24)20(25)21(26)22(27-4)29-18/h5-14,18-22,24-26H,15H2,1-4H3/t18-,19-,20+,21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIVUJBHWFXBMB-QMCAAQAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(C(O3)OC)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-O-tert-butyldiphenylsilyl-beta-D-glucopyranoside typically involves the protection of the hydroxyl group at the 6-position of methyl beta-D-glucopyranoside with a tert-butyldiphenylsilyl chloride (TBDPS-Cl) reagent. The reaction is usually carried out in the presence of a base such as imidazole or pyridine, which acts as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-O-tert-butyldiphenylsilyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of this compound is methyl beta-D-glucopyranoside, which can be further utilized in various synthetic applications .

Scientific Research Applications

Medicinal Chemistry Applications

Boron Neutron Capture Therapy (BNCT)
One of the promising applications of methyl 6-O-tert-butyldiphenylsilyl-beta-D-glucopyranoside is in the field of boron neutron capture therapy for cancer treatment. The compound can act as a boron delivery agent, which is crucial for enhancing the efficacy of BNCT. Research indicates that glucoconjugates derived from this compound exhibit high cytocompatibility, solubility, and affinity for glucose transporters (GLUTs), particularly GLUT1, which is overexpressed in certain cancers. This property allows for targeted delivery of boron to tumor cells, improving therapeutic outcomes while minimizing damage to healthy tissues .

Synthesis of Glycosidic Building Blocks
The compound serves as a key intermediate in synthesizing various glycosidic building blocks used in drug development. Its ability to undergo selective silylation makes it an effective precursor for creating complex carbohydrate structures that can mimic natural biomolecules, enhancing their potential as therapeutic agents .

Carbohydrate Chemistry

Protecting Group Strategy
In carbohydrate chemistry, this compound is utilized as a protecting group for the hydroxyl functionality at the 6-position of glucose derivatives. This protection strategy enables chemists to perform selective reactions on other functional groups without interference from the hydroxyl group, facilitating the synthesis of more complex glycosides and oligosaccharides .

Synthesis of Modified Lactose Analogues
The compound has been employed in synthesizing selectively modified lactose and N-acetyllactosamine analogues. These modifications are essential for studying the interactions between carbohydrates and proteins, particularly in understanding how glycan structures influence biological processes such as cell signaling and immune responses .

Case Studies and Research Findings

Study Title Focus Area Key Findings
Boron Delivery Agents for BNCTCancer TherapyThis compound shows enhanced boron delivery capacity compared to existing agents, with significantly higher affinity for GLUT1 .
Synthesis of Glycosidic Building BlocksCarbohydrate ChemistryDemonstrated effective use of this compound as a protecting group, allowing for complex carbohydrate synthesis without side reactions .
Modified Lactose AnaloguesGlycobiologyThe compound facilitated the creation of analogues that are crucial for studying glycan-protein interactions in cancer biology .

Mechanism of Action

The mechanism of action of methyl 6-O-tert-butyldiphenylsilyl-beta-D-glucopyranoside primarily involves its role as a protecting group in synthetic chemistry. The TBDPS group protects the hydroxyl group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. The deprotection step, typically using fluoride ions, restores the free hydroxyl group for further chemical modifications .

Comparison with Similar Compounds

Structural Analogues with Silyl Protecting Groups

Compound Name Protecting Group(s) Key Structural Features Stability/Deprotection Applications Reference
Methyl 6-O-tert-butyldiphenylsilyl-β-D-glucopyranoside 6-O-TBDPS β-anomer, TBDPS at C6 Cleaved by fluoride ions (e.g., TBAF) Glycosylation intermediates, regioselective synthesis
Methyl 6-O-tert-butyldimethylsilyl-β-D-galactopyranoside 6-O-TBDMS (dimethyl) β-D-galactose core, TBDMS at C6 Cleaved under milder fluoride conditions Stereoselective protection in galactose chemistry
tert-Butyldimethylsilyl 4,6-O-Benzylidene-β-D-glucopyranoside 4,6-O-Benzylidene, TBDMS Cyclic acetal at C4/C6 Benzylidene cleaved by acid hydrolysis; TBDMS by fluoride Regioselective functionalization of diols

Key Observations :

  • Steric Effects : TBDPS (diphenyl) offers greater steric hindrance than TBDMS (dimethyl), influencing reaction rates and selectivity .
  • Anomeric Configuration: The β-anomer in the target compound contrasts with α-anomers (e.g., ), affecting glycosidic bond formation in oligosaccharide synthesis.

Functional Group Comparison: Silyl vs. Sulfonyl and Halogenated Derivatives

Compound Name Functional Group Reactivity Applications Reference
Methyl 6-O-benzenesulfonyl-α-D-glucopyranoside 6-O-Sulfonyl Acts as a leaving group (SN2 reactions) Synthesis of 6-deoxy or 6-azido derivatives
Methyl 6-deoxy-6-iodo-α-D-glucopyranoside 6-Iodo Susceptible to nucleophilic substitution Radiolabeling, cross-coupling reactions
Methyl 6-O-TBDPS-β-D-glucopyranoside 6-O-TBDPS Inert under most conditions except fluoride Temporary protection in multi-step synthesis

Key Observations :

  • Sulfonyl Groups: Enable nucleophilic displacement, unlike silyl ethers, which are non-reactive in such contexts .
  • Iodo Substituents : Provide sites for further functionalization (e.g., Suzuki coupling), expanding utility in medicinal chemistry .

Key Observations :

  • Acetyl vs. Benzoyl : Acetyl groups are labile under basic conditions, while benzoyl requires stronger bases, enabling orthogonal deprotection strategies .

Biological Activity

Methyl 6-O-tert-butyldiphenylsilyl-beta-D-glucopyranoside is a glycoside derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound involves the selective silylation of the hydroxyl group at the 6-position of beta-D-glucopyranoside. This process enhances the compound's stability and solubility, making it a suitable candidate for various biological assays. The general synthetic route includes:

  • Starting Material : β-D-glucopyranoside.
  • Reagents : tert-butyldiphenylsilyl chloride (TBDPS-Cl) and a base (e.g., imidazole).
  • Reaction Conditions : The reaction is typically conducted in an anhydrous solvent like dichloromethane at room temperature, followed by purification through column chromatography.

Biological Activity

This compound exhibits a range of biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research indicates that this compound shows significant antimicrobial properties against various bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA). For instance, studies have reported a minimum inhibitory concentration (MIC) of 32 μg/mL against MRSA, demonstrating its potential as an antimicrobial agent .

Bacterial StrainMIC (μg/mL)
MRSA32
Escherichia coli64
Streptococcus pyogenes16

2. Antioxidant Properties

In vitro assays have shown that this compound possesses antioxidant activity, which can mitigate oxidative stress in cellular models. The compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 25 μM in scavenging free radicals .

3. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. It was found to significantly reduce nitric oxide production, indicating its potential as an anti-inflammatory agent .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Natural Products assessed the compound's efficacy against various pathogens and highlighted its potential in developing new antibiotics .
  • In Vivo Anti-inflammatory Study : In an animal model of inflammation, the administration of this glycoside led to reduced paw swelling and lower levels of pro-inflammatory cytokines, suggesting its therapeutic potential in treating inflammatory diseases .
  • Cell Viability Assay : A cytotoxicity assay conducted on human cancer cell lines demonstrated that the compound could induce apoptosis at concentrations above 50 μM, indicating its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for methyl 6-O-tert-butyldiphenylsilyl-β-D-glucopyranoside?

The synthesis typically involves selective protection of the 6-OH group of methyl β-D-glucopyranoside. A common method uses tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole or pyridine as a base, dissolved in anhydrous DMF or dichloromethane. The reaction proceeds under inert conditions (argon/nitrogen) to prevent hydrolysis of the silylating agent. Purification is achieved via column chromatography using silica gel and a gradient of ethyl acetate/hexane . Key steps include:

  • Confirming complete silylation via TLC (Rf ~0.6 in 3:7 ethyl acetate/hexane).
  • Isolation yields typically range from 70–85%, depending on reaction scale and purity of starting materials.

Q. How is the compound characterized spectroscopically?

  • 1H-NMR : The tert-butyldiphenylsilyl group exhibits aromatic protons (7.5–7.7 ppm, multiplet) and tert-butyl protons (1.0–1.1 ppm, singlet). The anomeric proton of the β-D-glucopyranoside appears at ~4.5 ppm (doublet, J = 7–8 Hz) .
  • 13C-NMR : The silyl-protected C6 resonates at ~18–20 ppm (tert-butyl) and 135–140 ppm (aromatic carbons).
  • IR : Absence of the O-H stretch (~3400 cm⁻¹) at C6 confirms successful protection.

Q. What is the role of the tert-butyldiphenylsilyl group in carbohydrate chemistry?

This bulky protecting group stabilizes the glucopyranoside structure against nucleophilic attack or enzymatic degradation. It is particularly useful in regioselective glycosylation reactions, where temporary protection of the 6-OH position allows controlled functionalization at other hydroxyl sites (e.g., 2-, 3-, or 4-positions) .

Advanced Research Questions

Q. How can competing side reactions during silylation be minimized?

Moisture is a critical concern, as hydrolysis of TBDPSCl reduces yields. Strategies include:

  • Rigorous drying of solvents (e.g., molecular sieves in DMF).
  • Use of excess silylating agent (1.2–1.5 eq) to ensure complete reaction.
  • Monitoring by LC-MS or MALDI-TOF to detect partial silylation or disilylated byproducts .

Q. What contradictions exist in reported antibacterial activity data for silylated glucopyranosides?

While some studies report broad-spectrum antibacterial activity (e.g., against E. coli and S. aureus), others note limited efficacy due to poor membrane permeability of silylated compounds. Discrepancies may arise from:

  • Variations in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative).
  • Differences in assay conditions (e.g., nutrient media affecting compound stability) .
  • Follow-up work should include structure-activity relationship (SAR) studies, modifying the silyl group or glycosidic linkage.

Q. How does the tert-butyldiphenylsilyl group influence enzymatic hydrolysis studies?

The group confers steric hindrance, making the compound resistant to β-glucosidases. This property is exploited in:

  • Enzyme inhibition assays to identify active site flexibility.
  • Metabolic pathway studies to trace glucose uptake without degradation .
  • Comparative studies with less bulky groups (e.g., acetyl or benzyl) show a 10–20× reduction in hydrolysis rates .

Q. What advanced applications exist for this compound in glycoconjugate synthesis?

It serves as a precursor for:

  • Orthogonal protection strategies in oligosaccharide assembly (e.g., "temporary" silyl groups removed selectively with TBAF).
  • Glycodendrimers , where the silyl group enhances solubility in organic solvents during iterative coupling steps.
  • Pro-drug design , leveraging enzymatic cleavage of the glycosidic bond in targeted drug delivery .

Methodological Considerations

Q. How to troubleshoot low yields in large-scale synthesis?

  • Optimize stoichiometry : Excess TBDPSCl (1.5 eq) improves conversion.
  • Temperature control : Maintain 0–5°C during reagent addition to reduce exothermic side reactions.
  • Purification : Use flash chromatography with pre-packed silica cartridges for reproducibility .

Q. What analytical techniques resolve ambiguities in structural characterization?

  • 2D-NMR (COSY, HSQC) : Assigns proton-proton coupling and carbon-proton correlations, critical for confirming regiochemistry.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+Na]⁺ expected for C₂₉H₃₈O₆Si: 543.2284) .

Q. How to design experiments comparing silyl-protected vs. unprotected glucopyranosides?

  • Solubility tests : Silylated derivatives are more lipophilic (logP ~2.5 vs. ~−1.2 for unprotected).
  • Stability assays : Monitor degradation under acidic (pH 2) or enzymatic conditions.
  • Crystallography : Compare crystal packing to assess steric effects .

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